molecular formula C19H31N5O3 B5578040 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide

Cat. No.: B5578040
M. Wt: 377.5 g/mol
InChI Key: JTIUZCFQLITPQW-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide is a useful research compound. Its molecular formula is C19H31N5O3 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.24268987 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides

Chloroacetamide compounds, closely related to the chemical , have been used as selective herbicides. They are effective in controlling annual grasses and various broad-leaved weeds in crops like cotton, brassicas, and maize (Weisshaar & Böger, 1989).

Antihypertensive Agents

Some derivatives of diazaspiro[4.5]decan-2-ones have been tested as antihypertensive agents in animals. These compounds show potential for medical applications, particularly in treating high blood pressure (Caroon et al., 1981).

Potential Antipsychotic Agents

A series of compounds including 1,3-dimethyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated for their antipsychotic-like properties. These compounds, although structurally different from traditional antipsychotic drugs, show promise in behavioral tests without interacting with dopamine receptors, a common target of conventional antipsychotics (Wise et al., 1987).

Molecular Conformations and Hydrogen Bonding

Studies on compounds similar to the chemical have shown a range of molecular conformations and hydrogen bonding capabilities. These studies are significant in understanding the chemical properties and potential applications in material sciences and drug design (Narayana et al., 2016).

ADMET Profiling

Research on spirocyclic compounds with similar structures has focused on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such studies are crucial in drug development, helping to predict the behavior of new pharmaceutical compounds in the body (Matera et al., 2018).

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3/c1-15-16(12-22(2)21-15)20-17(25)13-23-8-5-19(6-9-23)11-18(26)24(14-19)7-4-10-27-3/h12H,4-11,13-14H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIUZCFQLITPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)CN2CCC3(CC2)CC(=O)N(C3)CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.